
1-(3-Phenoxy-3-phenylpropyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenoxy-3-phenylpropyl)pyrrolidine is a compound characterized by the presence of a pyrrolidine ring attached to a phenoxy-phenylpropyl groupThe molecular formula of this compound is C19H23NO, and it has a molecular weight of 281.39 g/mol .
Méthodes De Préparation
The synthesis of 1-(3-Phenoxy-3-phenylpropyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenoxy-3-phenylpropyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
1-(3-Phenoxy-3-phenylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Phenoxy-3-phenylpropyl)pyrrolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Phenoxy-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The phenoxy-phenylpropyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Phenoxy-3-phenylpropyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different substituents on the pyrrolidine ring and exhibit distinct biological activities.
Phenoxy derivatives: Compounds like phenoxyacetic acid and its derivatives share the phenoxy group but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the phenoxy-phenylpropyl group, which imparts unique chemical and biological properties .
Propriétés
Numéro CAS |
42796-29-2 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(3-phenoxy-3-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C19H23NO/c1-3-9-17(10-4-1)19(13-16-20-14-7-8-15-20)21-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2 |
Clé InChI |
QFAQNOUMEXHBQF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


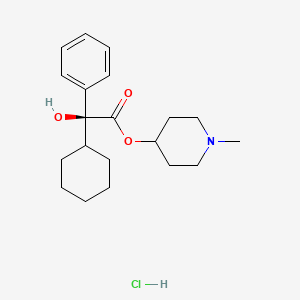
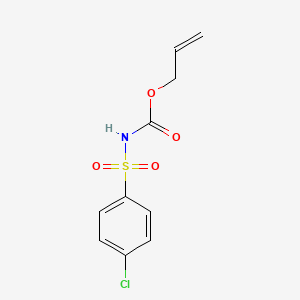
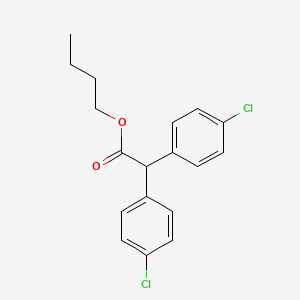
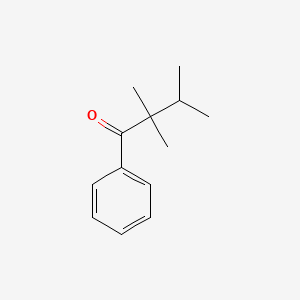
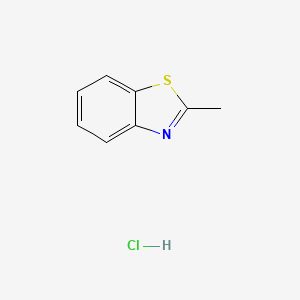
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
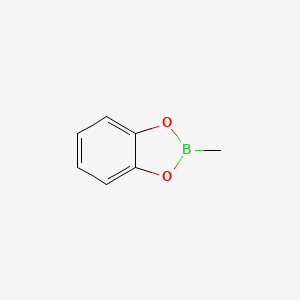
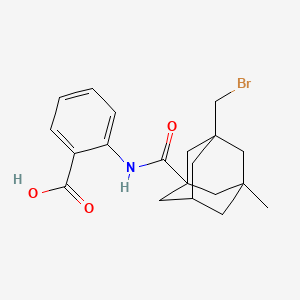
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
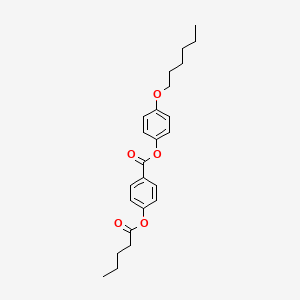
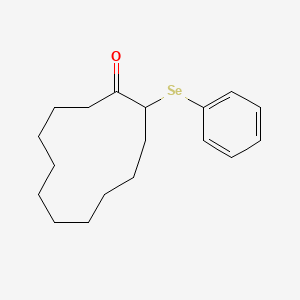
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
